1-Bromo-3-methoxy-5-(methoxymethoxy)benzene

Description

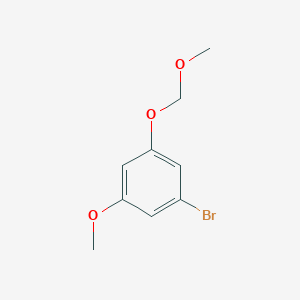

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene (C₉H₁₁BrO₃) is a brominated aromatic ether featuring a benzene ring substituted with a bromine atom at position 1, a methoxy group (-OCH₃) at position 3, and a methoxymethoxy group (-OCH₂OCH₃) at position 4. The methoxymethoxy group is a bifunctional ether that can act as a protecting group for hydroxyl moieties in synthetic chemistry, enhancing solubility in organic solvents while masking reactive sites . This compound is structurally distinct due to the combination of electron-withdrawing (bromine) and electron-donating (methoxy/methoxymethoxy) substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-bromo-3-methoxy-5-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-13-9-4-7(10)3-8(5-9)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOBERFJRRGNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-5-(methoxymethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-methoxy-5-(methoxymethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 1-methoxy-3-(methoxymethoxy)benzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dehalogenated benzene derivatives .

Scientific Research Applications

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-5-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and methoxymethoxy groups can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The reactivity and physical properties of brominated methoxybenzene derivatives are highly dependent on substituent position and functional groups. Key comparisons include:

Key Observations:

- Electronic Effects : Bromine (electron-withdrawing) at position 1 deactivates the ring, directing electrophilic substitution to meta/para positions relative to the methoxy groups. The methoxymethoxy group in the target compound increases electron density at position 5 compared to simpler methoxy derivatives .

- Steric Effects : Bulky substituents like -OCH₂OCH₃ hinder reactivity in crowded synthetic environments, whereas smaller groups (e.g., -OCH₃) allow for faster reaction kinetics .

- Positional Isomerism : Para-substituted analogs (e.g., 4-Bromoanisole) exhibit higher dipole moments and solubility in polar solvents compared to meta-substituted derivatives .

Physical and Chemical Properties

- NMR Signatures :

- Boiling Points: Bulky substituents like -OCH₂OCH₃ increase molecular weight and boiling points compared to mono-methoxy analogs. For instance, the target compound (MW 259.09) likely has a higher boiling point than 3-Bromoanisole (MW 187.04) .

- Solubility : Methoxymethoxy groups enhance solubility in ethers and chlorinated solvents, whereas carboxylic acid derivatives (e.g., 3-Bromo-5-methoxybenzoic acid) are more polar and water-soluble .

Biological Activity

1-Bromo-3-methoxy-5-(methoxymethoxy)benzene is an organic compound characterized by its unique substitution pattern on the benzene ring, which includes a bromine atom and two methoxy groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom at the first position, a methoxy group at the third position, and a methoxymethoxy group at the fifth position of the benzene ring. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | 2.5 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that halogenated methoxybenzenes possess activity against various bacterial strains. The introduction of bromine in the structure may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Case Study: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated that derivatives with multiple methoxy groups displayed enhanced antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 2.0 μg/mL, indicating strong efficacy compared to standard antibiotics like tetracycline and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds have shown promise in inhibiting cancer cell proliferation. For example, certain methoxy-substituted phenolic compounds have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

Research Findings

A recent study highlighted that compounds with similar structures exhibited significant antiproliferative effects on cancer cell lines, suggesting that this compound could possess similar properties. The study utilized assays to measure cell viability and apoptosis induction, providing preliminary evidence for further investigation into its anticancer mechanisms .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with methoxy groups can interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition of growth in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The presence of bromine and methoxy groups may facilitate the generation of ROS, contributing to cellular stress and apoptosis in cancer cells.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and function.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interference with metabolic enzymes |

| ROS Generation | Induction of oxidative stress |

| Membrane Disruption | Alteration of cellular membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.